N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a 4-ethoxyphenyl substituent on the amide nitrogen and a thiophen-2-yl group attached to the cyclopentane ring. This compound belongs to a class of molecules designed to modulate biological targets through structural hybridization, combining aromatic (phenyl, thiophene) and aliphatic (cyclopentane) moieties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)18(11-3-4-12-18)16-6-5-13-22-16/h5-10,13H,2-4,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVSWOBASRGWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the 4-ethoxyphenyl and thiophen-2-yl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide serves as a building block in organic synthesis. It can be used to create more complex molecules and acts as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
Biology
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various microbial strains, suggesting its use in developing new antimicrobial agents.
- Anti-inflammatory Effects: Preliminary investigations suggest that the compound may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
Medicine
Ongoing research is exploring this compound's role as a therapeutic agent . Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for diseases such as cancer and infections.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
-
Antimicrobial Activity Study:
- A study tested different concentrations of the compound against bacterial strains, revealing significant antimicrobial activity at higher concentrations.
-
Anti-inflammatory Research:
- Research focused on the compound’s ability to inhibit pro-inflammatory cytokine production in vitro, showing promise for treating inflammatory diseases.
-
Synthesis Methodology:
- A detailed examination of synthetic routes demonstrated high yields using microwave-assisted techniques, enhancing efficiency in laboratory settings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Alkoxy Substituents
- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide (): Molecular formula: C₁₉H₂₁NO₂ Molecular weight: 295.38 g/mol The methoxy group (-OCH₃) confers moderate lipophilicity.
- N-(4-chloro-2-(trifluoromethyl)phenyl)-1-phenylcyclopentane-1-carboxamide (): Molecular formula: C₁₉H₁₇ClF₃NO Molecular weight: 367.79 g/mol The electron-withdrawing chloro and trifluoromethyl groups enhance electrophilicity, which may improve binding to hydrophobic pockets in biological targets. However, these substituents reduce solubility compared to alkoxy groups .
Thiophene vs. Other Heterocycles
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (): IC₅₀: 10.25 µM (antiproliferative activity) The thiophene moiety contributes to π-π stacking interactions, enhancing binding to cellular targets. Similar thiophene-containing analogs show IC₅₀ values ~3× lower than doxorubicin, underscoring the pharmacophoric importance of this heterocycle .
- N-(2-methoxyethyl)-1-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]cyclopentane-1-carboxamide (): Molecular formula: C₁₈H₂₃NO₂S₂ Molecular weight: 349.51 g/mol Dual thiophene groups may increase metabolic liability but improve binding affinity through multivalent interactions .
Structural Analog Table
*Exact molecular formula requires experimental confirmation.
Biological Activity
N-(4-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane core substituted with a thiophene ring and an ethoxyphenyl group. This unique structure contributes to its interaction with biological systems.
- Cannabinoid Receptor Modulation : Preliminary studies indicate that compounds similar to this compound may interact with cannabinoid receptors, suggesting potential applications in treating conditions mediated by these receptors .
-
Inhibition of Protein Targets : The compound has been shown to inhibit various protein targets, including:
- CK2 (Casein Kinase 2)
- XIAP (X-linked Inhibitor of Apoptosis Protein)
- α-glucosidase
- B-RAF (B-Raf proto-oncogene)
- PKC (Protein Kinase C)
These interactions imply that the compound could have implications in cancer therapy and metabolic disorders .
- Cell Signaling Pathways : It has been reported that the compound may modulate critical signaling pathways such as Akt/β-catenin and p38 MAPK, which are involved in cell survival and proliferation .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| H9c2 Cardiomyocytes | >40 | Moderate cytotoxicity, further analysis needed |
| Jurkat (T-cell leukemia) | 10 | Significant apoptosis induction |
| K562 (Chronic myeloid leukemia) | 15 | Effective against resistant leukemia subtypes |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancerous cells while sparing normal cells, which is crucial for therapeutic applications.
Case Studies
- Cardiotoxicity Models : In a study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, derivatives of the compound were shown to significantly protect against cell death induced by doxorubicin treatment, enhancing cell viability by over 80% in some cases .
- Leukemia Treatment : A series of analogs derived from this compound have been evaluated for their effectiveness against diverse leukemia subtypes. Certain derivatives demonstrated promising activity, with IC50 values indicating effective inhibition of cell proliferation in resistant leukemia lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
